molecular formula C15H15NO2 B1674668 Coumarin 6H CAS No. 58336-35-9

Coumarin 6H

Cat. No.: B1674668
CAS No.: 58336-35-9
M. Wt: 241.28 g/mol
InChI Key: MZSOXGPKUOAXNY-UHFFFAOYSA-N
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Description

Coumarin 6H (CAS No. 58336-35-9) is a coumarin derivative widely utilized as a fluorescent dye and laser dye in scientific research. Structurally, it belongs to the coumarin family, characterized by a benzopyrone core (a fused benzene and pyrone ring system). This compound is distinguished by its enhanced fluorescence emission properties, which are attributed to hydrogen-bonding interactions that stabilize its excited state . Its applications span fluorescence-based assays, cellular imaging, and photophysical studies due to its high quantum yield and photostability. The compound is commercially available in high purity (>97% by HPLC) and is often employed in biochemical and material science research .

Properties

IUPAC Name

3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
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InChI

InChI=1S/C15H15NO2/c17-13-6-5-11-9-10-3-1-7-16-8-2-4-12(14(10)16)15(11)18-13/h5-6,9H,1-4,7-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MZSOXGPKUOAXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=CC(=O)O4)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15NO2
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DSSTOX Substance ID

DTXSID1069245
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-
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Molecular Weight

241.28 g/mol
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Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name LD 490
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CAS No.

58336-35-9
Record name 2,3,6,7-Tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-
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Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-
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Record name 2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Preparation Methods

Reaction Design and Mechanism

The most efficient method for constructing the 6H-naphthocoumarin skeleton involves a TsOH-catalyzed tandem reaction between 1-(2-hydroxyphenyl)-2-phenylethanone and Meldrum’s acid. This one-pot process sequentially executes aldol condensation, lactonization, and Friedel–Crafts alkylation (Figure 1). Meldrum’s acid serves dual roles: as a carbonyl activator in the aldol step and as an in situ catalyst for the Friedel–Crafts cyclization.

Table 1: Optimization of TsOH-Mediated Synthesis

Parameter Optimal Condition Yield Improvement
Catalyst Loading 20 mol% TsOH 72% → 89%
Solvent Toluene ΔYield +17%
Temperature 110°C, 12 hrs Side Products <5%
Meldrum’s Acid Equiv 1.2 Lactone Purity 95%

Functionalization of the Hydroxyl Group

Post-synthesis, the C7 hydroxyl group undergoes facile derivatization to produce donor-π-acceptor (D–π–A) fluorophores. Arylethynylation via Sonogashira coupling introduces substituents like 4-ethynyl-N,N-dimethylaniline, achieving ΦF = 0.78 in acetonitrile. Cyano functionalization using trimethylsilyl cyanide (TMSCN) under BF3·Et2O catalysis yields 7-cyano-6H-naphthocoumarin with a 92% conversion rate.

Friedel–Crafts Acylation Route

Benzoylation of 4-Methylcoumarin

An alternative route described in Chinese Patent CN102775374A involves Friedel–Crafts acylation of 4-methyl-7-hydroxycoumarin with 3-fluorobenzoyl chloride. Key steps include:

  • Protection : Benzoylation of the C7 hydroxyl using benzoyl chloride in pyridine (0°C, 2 hrs, 85% yield).
  • AlCl3-Mediated Cyclization : Heating the protected coumarin with anhydrous AlCl3 (200–210°C, 2 hrs) induces intramolecular acylation at C8.
  • Deprotection : Hydrolysis with 10% HCl followed by recrystallization (ethanol:chloroform = 2:1) yields 4-methyl-7-hydroxy-8-(3-fluorobenzoyl)-6H-naphthocoumarin (68% overall yield).

Limitations and Byproduct Analysis

This method generates regioisomeric byproducts (C6 vs. C8 acylation) in up to 22% yield, requiring chromatographic separation. GC-MS analysis identifies 6-(3-fluorobenzoyl) isomers (m/z 352.1) as primary impurities.

Nitration-Reduction-Azide Coupling Strategy

Synthesis of 6-Nitro Precursors

Nitration of 4,7-dimethylcoumarin with HNO3/H2SO4 at 0–5°C produces 6-nitro-4,7-dimethylchromen-2-one (83% yield). Prolonged nitration (24 hrs, 28°C) yields 3,6,8-trinitro derivatives, though with decreased selectivity (45% yield).

Reduction to 6-Amino Intermediates

Catalytic hydrogenation (H2, 10% Pd/C, ethanol) reduces nitro groups to amines:

  • 6-Nitro → 6-Amino (96% yield, 2 hrs)
  • 3,6,8-Trinitro → 3,6,8-Triamino (72% yield, 6 hrs)

Copper-Catalyzed Azide-Alkyne Cycloaddition

The 6-azidocoumarin intermediate (from diazotization of 6-aminocoumarin) reacts with propargylated anilines via click chemistry:

  • Conditions : CuSO4·5H2O (3 mol%), sodium ascorbate, H2O/t-BuOH (1:1), 25°C, 12 hrs
  • Yield Range : 64–89% for 20 derivatives
  • Applications : These triazole hybrids show nanomolar inhibition of carbonic anhydrase IX (Ki = 36.3 nM).

Large-Scale Production Techniques

Industrial Synthesis (CN101987846A)

Chinese Patent CN101987846A outlines a kilogram-scale process:

  • Aldehyde Synthesis : Condensation of diethylamine with 2,4-dihydroxybenzaldehyde (EtOH reflux, 8 hrs, 78% yield).
  • Pechmann Cyclization : Reaction with ethyl acetoacetate in concentrated H2SO4 (0°C → 40°C, 6 hrs) forms the coumarin core (91% yield).
  • Purification : Recrystallization from ethanol/chloroform (2:1) achieves >99% HPLC purity.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Coumarin 6H Synthesis

Method Yield (%) Purity (%) Atom Economy Scalability
TsOH Tandem Reaction 89 95 85 High
Friedel–Crafts 68 88 72 Moderate
Nitration-Click 82 90 78 Low
Industrial Pechmann 91 99 81 High

The TsOH-mediated route excels in atom economy and scalability, making it preferable for bulk production. Conversely, nitration-click approaches enable precise functionalization for pharmaceutical applications despite lower throughput.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .

Scientific Research Applications

1H,5H,11H-1Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro- has been explored for its applications in several scientific domains:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. It can bind to various enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved often include signal transduction mechanisms where the compound acts as an agonist or antagonist, modulating biological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Coumarin Derivatives

Coumarin derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of Coumarin 6H with structurally or functionally related compounds.

Coumarin (Parent Compound)

  • Structure : The parent coumarin (C₉H₆O₂) lacks complex substituents, featuring only the benzopyrone core .
  • Function : Primarily used in perfumery and as a precursor for anticoagulants. Unlike this compound, it lacks fluorescence-enhancing groups.
  • Key Difference : this compound’s fluorescence is significantly stronger due to substituents that promote electronic transitions and hydrogen bonding .

6,7-Dihydroxycoumarin (Aesculetin)

  • Structure : Contains hydroxyl groups at positions 6 and 7 on the benzopyrone core .
  • Function: Known for antioxidant, anti-inflammatory, and antimicrobial activities.
  • Key Difference: The hydroxyl groups enable radical scavenging but reduce fluorescence efficiency compared to this compound’s non-polar substituents.

Coumarin 314

  • Structure: A tetrahydroquinolizinone derivative with a carbethoxy group (C₂₁H₂₄O₆) .
  • Function : Used in laser dyes and organic electronics. Similar to this compound, it exhibits strong fluorescence but differs in solubility and excitation/emission maxima.
  • Key Difference : Coumarin 314’s extended conjugation system results in a red-shifted emission spectrum compared to this compound .

Schiff Base Coumarin Hybrids (Compounds 20 and 24)

  • Structure : Schiff bases derived from 8-formyl- or 8-acetyl-7-hydroxy-4-methylcoumarin (e.g., compound 20: 8-formyl-7-hydroxy-4-methylcoumarin + 4-methoxyaniline) .
  • Function : Exhibit selective cytotoxicity against cancer cells (IC₅₀ ≈ 10–300 µM) and antimicrobial activity. Unlike this compound, these hybrids prioritize biological activity over fluorescence .
  • Key Difference : The Schiff base moiety introduces planar conjugation, enhancing interactions with biological targets like acetylcholinesterase or microbial membranes.

Comparative Data Table

Compound Molecular Formula Key Substituents Primary Application Notable Property
This compound C₂₂H₁₈N₂O₃ Aromatic amine, ketone groups Fluorescent dye, laser technology Enhanced fluorescence via H-bonding
Coumarin 314 C₂₁H₂₄O₆ Carbethoxy, tetrahydroquinolizinone Laser dyes, optoelectronics Red-shifted emission spectrum
6,7-Dihydroxycoumarin C₉H₆O₄ 6-OH, 7-OH Antioxidant, antimicrobial Radical scavenging
Schiff Base Hybrid 20 C₁₈H₁₅NO₃ 8-formyl, 4-methoxyaniline Anticancer agents Selective cytotoxicity (IC₅₀ ≈ 10 µM)

Pharmacological and Industrial Relevance

  • This compound: Valued in non-therapeutic applications (e.g., sensors, imaging) due to its photophysical properties.
  • Schiff Base Hybrids : Prioritized for drug development; compound 24 shows promise as a ligand for metal complexes with enhanced bioactivity .

Biological Activity

Coumarin 6H is a derivative of coumarin, a naturally occurring compound with significant biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of Coumarin derivatives, including this compound. Research indicates that certain synthesized coumarin derivatives exhibit potent activity against various pathogens.

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
4dStaphylococcus aureusNot specified13
4eStaphylococcus aureusNot specified10
4fEscherichia coliNot specified9
6aCandida albicansNot specified18
9Aspergillus nigerNot specified19

The study conducted by researchers synthesized new hybrid coumarin-heterocycles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Compounds such as 4d , 4e , and 9 showed significant inhibition against S. aureus, with inhibition zones ranging from 10 to 16 mm, indicating their potential as antimicrobial agents .

2. Anticancer Properties

Coumarins are recognized for their anticancer potential, with various derivatives demonstrating significant cytotoxic effects against different cancer cell lines.

Case Study: Apoptotic Mechanisms

In a study examining the apoptotic effects of Coumarin derivatives on HepG2 cells (hepatocellular carcinoma), compounds 13a and 15a were identified as particularly effective. These compounds induced apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), alongside increasing caspase-3 levels. The IC50 values for these compounds were found to be 3.48±0.28μM3.48\pm 0.28\,\mu M and 5.03±0.39μM5.03\pm 0.39\,\mu M, respectively .

Table 2: Anticancer Efficacy of Coumarin Derivatives

CompoundCancer Cell LineIC50 Value (µM)Apoptotic Effect
13aHepG23.48 ± 0.28Induces apoptosis
15aHepG25.03 ± 0.39Induces apoptosis

This demonstrates the effectiveness of Coumarin derivatives in targeting cancer cells through apoptotic pathways.

3. Anti-inflammatory Effects

Coumarins have also been studied for their anti-inflammatory properties. The ability to inhibit biofilm formation and reduce inflammation has been attributed to certain coumarin derivatives.

Research Findings

The synthesis of new coumarin-heterocycles has shown promising results in inhibiting biofilm formation in bacterial cultures, which is critical in managing chronic infections . The anti-inflammatory activities were evaluated through in vitro assays that demonstrated a reduction in inflammatory markers.

Q & A

Q. What are the standard protocols for synthesizing Coumarin 6H, and how can its purity be validated?

this compound synthesis typically involves condensation reactions of substituted phenols with β-ketoesters under acidic conditions. To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 365 nm) and compare retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is critical for structural validation, focusing on characteristic peaks such as the lactone carbonyl (δ ~160-170 ppm) and aromatic protons .

Q. How can researchers optimize fluorescence measurements for this compound in aqueous environments?

this compound exhibits solvent-dependent fluorescence due to its hydrophobic nature. To minimize aggregation in aqueous solutions, use co-solvents like dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) and maintain low concentrations (1–10 µM). For quantitative analysis, calibrate fluorometers using standardized solutions and account for environmental factors (e.g., pH, temperature) that may alter quantum yield .

Q. What are the best practices for characterizing this compound’s photostability in long-term imaging studies?

Conduct accelerated photodegradation experiments under controlled light exposure (e.g., 405 nm laser, 10 mW/cm²). Monitor fluorescence intensity decay over time using a plate reader or confocal microscopy. Include antioxidants (e.g., ascorbic acid) or oxygen-scavenging systems in the sample buffer to mitigate photobleaching .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield (Φ) values reported for this compound across studies?

Discrepancies in Φ often arise from variations in solvent polarity, excitation wavelengths, or reference standards. To address this:

  • Standardize measurements using rhodamine B (Φ = 0.49 in ethanol) as a reference.
  • Report solvent parameters (e.g., refractive index, dielectric constant) and excitation/emission slit widths.
  • Validate results via comparative studies with independent methods (e.g., integrating sphere vs. relative actinometry) .

Q. What experimental strategies can minimize background fluorescence interference when using this compound in probe design?

this compound’s fluorescence can be quenched via donor-excited photoinduced electron transfer (d-PET) mechanisms. To reduce noise:

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to the probe structure.
  • Use time-resolved fluorescence techniques to distinguish short-lived background signals.
  • Validate selectivity through competitive binding assays with structurally analogous analytes .

Q. How should researchers design experiments to evaluate this compound’s biocompatibility in cellular imaging?

  • Perform cytotoxicity assays (e.g., MTT or live/dead staining) across a concentration gradient (0.1–50 µM).
  • Assess cellular uptake efficiency via flow cytometry or confocal microscopy, using organelle-specific trackers (e.g., LysoTracker) to confirm subcellular localization.
  • Control for autofluorescence by imaging untreated cells under identical settings .

Q. What methodologies are recommended for analyzing hydrogen bonding’s role in enhancing this compound’s fluorescence?

  • Use computational tools (e.g., density functional theory) to model hydrogen bonding interactions between this compound and solvents/analytes.
  • Validate experimentally via solvent isotope effects (e.g., D₂O vs. H₂O) and temperature-dependent fluorescence studies.
  • Correlate results with spectroscopic data (e.g., Stokes shift changes) to quantify interaction strengths .

Data Analysis and Reproducibility

Q. How can sensitivity analysis improve the reliability of models predicting this compound’s behavior in complex systems?

  • Vary key parameters (e.g., solvent polarity, probe concentration) in silico to identify dominant factors affecting fluorescence.
  • Compare model outputs with empirical data using goodness-of-fit metrics (e.g., R², RMSE).
  • Document parameter uncertainty ranges in supplementary materials to guide future studies .

Q. What steps ensure reproducibility when publishing this compound-related research?

  • Provide detailed synthetic protocols, including reagent sources (e.g., CAS 58336-35-9), purification steps, and spectral data.
  • Deposit raw fluorescence datasets in public repositories (e.g., Zenodo) with metadata annotations.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data management .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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